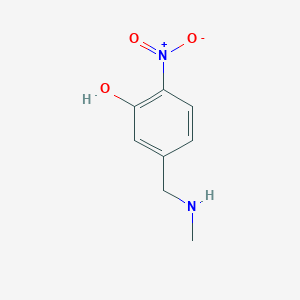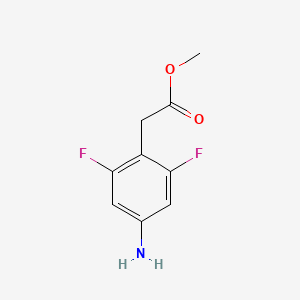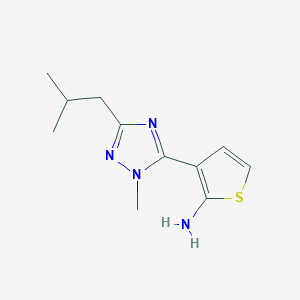
5-((Methylamino)methyl)-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Methylamino)methyl)-2-nitrophenol is an organic compound that features a nitrophenol group substituted with a methylamino group
Vorbereitungsmethoden
The synthesis of 5-((Methylamino)methyl)-2-nitrophenol typically involves the nitration of phenol followed by the introduction of a methylamino group. One common method involves the reaction of 2-nitrophenol with formaldehyde and methylamine under acidic conditions to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5-((Methylamino)methyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and reducing agents like iron and hydrochloric acid. Major products formed from these reactions include amino derivatives and substituted phenols.
Wissenschaftliche Forschungsanwendungen
5-((Methylamino)methyl)-2-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-((Methylamino)methyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitrophenol group can participate in redox reactions, while the methylamino group can form hydrogen bonds and interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-((Methylamino)methyl)-2-nitrophenol include:
2-Nitrophenol: Lacks the methylamino group, making it less reactive in certain chemical reactions.
4-Nitrophenol: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
5-Aminomethyl-2-nitrophenol: Similar structure but with an amino group instead of a methylamino group, leading to different chemical properties and reactivity.
This compound is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
5-(methylaminomethyl)-2-nitrophenol |
InChI |
InChI=1S/C8H10N2O3/c1-9-5-6-2-3-7(10(12)13)8(11)4-6/h2-4,9,11H,5H2,1H3 |
InChI-Schlüssel |
YTYPTOONCUVBHS-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)

![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13526504.png)

![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)








![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)
